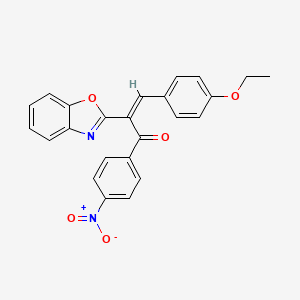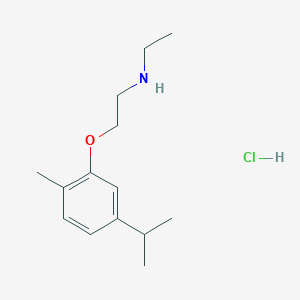
2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one, also known as BPEI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one is not fully understood. However, studies have suggested that it may induce apoptosis in cancer cells by activating the caspase pathway. It may also exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-cancer and anti-inflammatory properties in vitro. However, its effects in vivo are not well studied. It has also been shown to exhibit fluorescence properties, which make it a useful tool for analytical chemistry applications.
実験室実験の利点と制限
One advantage of 2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one is its ease of synthesis. It can be synthesized using simple laboratory equipment and reagents. However, its low solubility in water can pose a challenge for some experiments. Its toxicity and potential side effects are also not well studied, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the study of its toxicity and potential side effects in vivo. Further studies are also needed to elucidate its mechanism of action and to explore its potential applications in medicine, materials science, and analytical chemistry.
合成法
The synthesis of 2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one involves the reaction of 2-amino-phenol, 4-ethoxy-benzaldehyde, 4-nitro-benzaldehyde, and acetylacetone in the presence of a base catalyst. The reaction proceeds through a condensation reaction to form the final product. The purity of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
科学的研究の応用
2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one has been studied for its potential applications in various fields such as medicine, materials science, and analytical chemistry. In medicine, this compound has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied as a potential anti-inflammatory agent. In materials science, this compound has been used as a building block for the synthesis of various organic materials such as dendrimers and polymers. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c1-2-30-19-13-7-16(8-14-19)15-20(24-25-21-5-3-4-6-22(21)31-24)23(27)17-9-11-18(12-10-17)26(28)29/h3-15H,2H2,1H3/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHADSPINOLMBKD-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(/C2=NC3=CC=CC=C3O2)\C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[2-(5-propyl-2-furyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5467716.png)
![ethyl 4-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5467723.png)

![N-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B5467737.png)
![3-[({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}oxy)methyl]pyridine](/img/structure/B5467744.png)
![7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5467750.png)
![N,N,4-trimethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5467754.png)
![2-[2-(5-iodo-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5467763.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5467766.png)
![4-fluoro-N'-({5-[(4-nitrophenoxy)methyl]-2-furyl}methylene)benzenesulfonohydrazide](/img/structure/B5467767.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5467780.png)
![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5467782.png)
![ethyl 2-(2-fluorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5467791.png)
![3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propan-1-ol](/img/structure/B5467796.png)